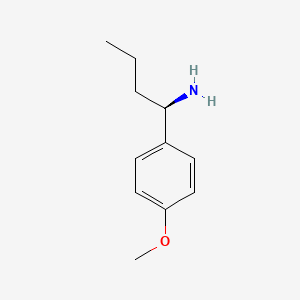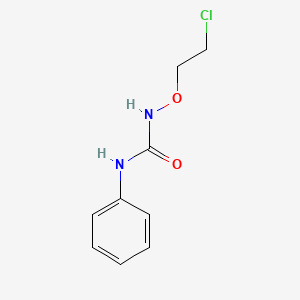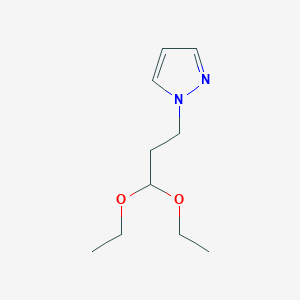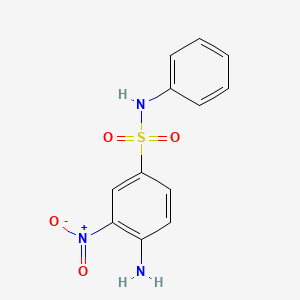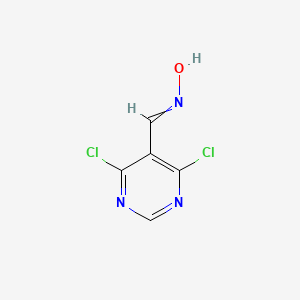
4,6-Dichloro-5-pyrimidinecarbaldehyde oxime
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,6-Dichloro-5-pyrimidinecarbaldehyde oxime is a chemical compound characterized by its dichloro and pyrimidine functional groups. It is known for its applications in various chemical processes and is often used as a substrate in the synthesis of N-terminal surrogate in amino acid and peptide analogues .
Vorbereitungsmethoden
The synthesis of 4,6-Dichloro-5-pyrimidinecarbaldehyde oxime typically involves the following steps:
Starting Material: The initial raw material used is 2,4-dihydroxypyrimidine.
Hydroxymethylation and Oxidation: The 2,4-dihydroxypyrimidine is hydroxymethylated and oxidized to form an intermediate product.
Chlorination: The intermediate product is then boiled with phosphorus oxychloride to obtain 4,6-Dichloro-5-pyrimidinecarbaldehyde.
This synthetic route is preferred due to its ease of operation, high yield, and cost-effectiveness. The product is also easy to purify, making it suitable for industrial production .
Analyse Chemischer Reaktionen
4,6-Dichloro-5-pyrimidinecarbaldehyde oxime undergoes various types of chemical reactions, including:
Substitution: The compound can undergo substitution reactions, particularly with nucleophiles, to form various derivatives.
Common reagents and conditions used in these reactions include methylene dichloride, ethylene dichloride, chloroform, and dioxane, with reaction temperatures ranging from 25°C to 150°C . Major products formed from these reactions include 4-chloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine and 4,6-dichloro-5-pyrimidinecarboxamide .
Wissenschaftliche Forschungsanwendungen
4,6-Dichloro-5-pyrimidinecarbaldehyde oxime has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 4,6-Dichloro-5-pyrimidinecarbaldehyde oxime involves its interaction with specific molecular targets and pathways. The compound’s dichloro and pyrimidine functional groups allow it to bind to various enzymes and receptors, thereby modulating their activity. This interaction can lead to the inhibition or activation of specific biochemical pathways, making it useful in drug development and other applications .
Vergleich Mit ähnlichen Verbindungen
4,6-Dichloro-5-pyrimidinecarbaldehyde oxime can be compared with other similar compounds, such as:
4,6-Dichloropyrimidine-5-carboxamide: This compound shares similar functional groups but differs in its applications and reactivity.
4,6-Dichloro-N-methylpyrimidin-5-amine: Another related compound with distinct chemical properties and uses.
The uniqueness of this compound lies in its versatility and wide range of applications in various fields, from chemistry and biology to medicine and industry .
Eigenschaften
Molekularformel |
C5H3Cl2N3O |
|---|---|
Molekulargewicht |
192.00 g/mol |
IUPAC-Name |
N-[(4,6-dichloropyrimidin-5-yl)methylidene]hydroxylamine |
InChI |
InChI=1S/C5H3Cl2N3O/c6-4-3(1-10-11)5(7)9-2-8-4/h1-2,11H |
InChI-Schlüssel |
AEQBNPPKIJAQDQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=NC(=C(C(=N1)Cl)C=NO)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









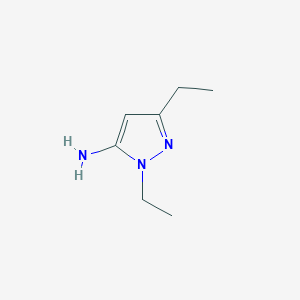
![1H-Pyrazolo[4,3-g]benzothiazol-7-amine](/img/structure/B13974206.png)
